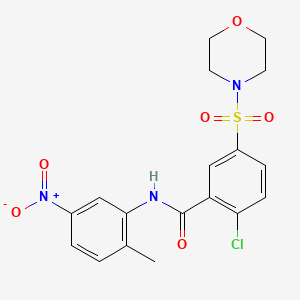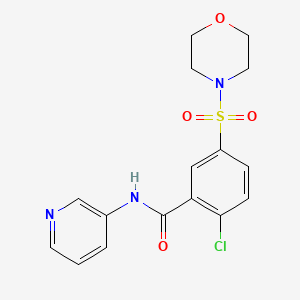![molecular formula C10H14Cl2N4O3 B3454040 4-[1,2-dichloro-3-(2-imidazolidinylidene)-3-nitro-1-propen-1-yl]morpholine](/img/structure/B3454040.png)
4-[1,2-dichloro-3-(2-imidazolidinylidene)-3-nitro-1-propen-1-yl]morpholine
説明
4-[1,2-dichloro-3-(2-imidazolidinylidene)-3-nitro-1-propen-1-yl]morpholine, also known as nitrofen or 2,4-dichlorophenyl-p-nitrophenyl ether, is a synthetic compound that has been widely used as a herbicide and a pesticide. Nitrofen has been found to have potential applications in scientific research due to its unique chemical structure and properties.
作用機序
Nitrofen exerts its effects by inhibiting the activity of certain enzymes and proteins, such as the mitochondrial complex I and the NADH dehydrogenase. This leads to a decrease in the production of ATP and an increase in the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. Nitrofen has also been found to inhibit the activity of the proteasome, which plays a key role in protein degradation and turnover.
Biochemical and Physiological Effects:
Nitrofen has been found to have a number of biochemical and physiological effects, including the inhibition of ATP production, the induction of oxidative stress, and the inhibition of protein degradation. Nitrofen has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[1,2-dichloro-3-(2-imidazolidinylidene)-3-nitro-1-propen-1-yl]morpholine has been found to have neuroprotective effects, which may be due to its ability to inhibit the production of ROS and its ability to regulate the activity of certain enzymes and proteins.
実験室実験の利点と制限
One advantage of using 4-[1,2-dichloro-3-(2-imidazolidinylidene)-3-nitro-1-propen-1-yl]morpholine in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, which can be useful in studying the mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in vivo. In addition, this compound has been found to have a number of off-target effects, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on 4-[1,2-dichloro-3-(2-imidazolidinylidene)-3-nitro-1-propen-1-yl]morpholine. One area of research that warrants further investigation is the development of more selective inhibitors of specific enzymes and proteins. Another area of research that is of interest is the development of this compound analogs that have improved pharmacological properties, such as increased potency and decreased toxicity. Finally, there is a need for further research on the mechanisms of action of this compound, particularly with regard to its effects on mitochondrial function and protein degradation.
科学的研究の応用
Nitrofen has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. One area of research where 4-[1,2-dichloro-3-(2-imidazolidinylidene)-3-nitro-1-propen-1-yl]morpholine has been studied extensively is in the field of cancer research. Nitrofen has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to have potential as a chemotherapeutic agent. Nitrofen has also been studied in the context of neurodegenerative diseases, such as Alzheimer's disease, where it has been found to have neuroprotective effects.
特性
IUPAC Name |
4-[(Z)-1,2-dichloro-3-imidazolidin-2-ylidene-3-nitroprop-1-enyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N4O3/c11-7(9(12)15-3-5-19-6-4-15)8(16(17)18)10-13-1-2-14-10/h13-14H,1-6H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQNKDXZWSYIOG-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C(C(=C(N2CCOCC2)Cl)Cl)[N+](=O)[O-])N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=C(/C(=C(\N2CCOCC2)/Cl)/Cl)[N+](=O)[O-])N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-6-phenoxy-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3453961.png)

![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)
![4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3453980.png)

![4-nitrophenyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B3453995.png)
![4,4'-oxybis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3454006.png)
![1,1'-{sulfonylbis[(6-chloro-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3454010.png)

![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propen-1-yl]amino}-N-methylbenzenesulfonamide](/img/structure/B3454030.png)
![4-methyl-N-[4-(6-{[(4-methylphenyl)sulfonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3454031.png)
![8-(3-pyridinyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B3454045.png)
![6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3454046.png)
![N-[4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B3454050.png)